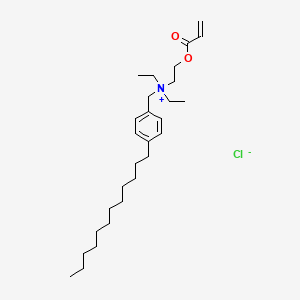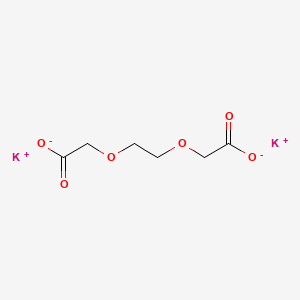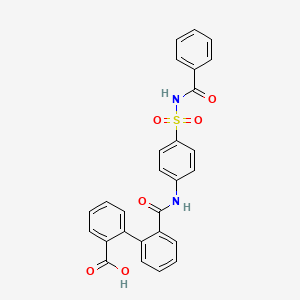
2'-(((4-((Benzamido)sulfonyl)phenyl)amino)carbonyl)-(1,1'-biphenyl)-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-(((4-((Benzamido)sulfonyl)phenyl)amino)carbonyl)-(1,1’-biphenyl)-2-carboxylic acid is a complex organic compound with a molecular formula of C28H22N2O5S This compound is characterized by its intricate structure, which includes a benzamido group, a sulfonyl group, and a biphenyl carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(((4-((Benzamido)sulfonyl)phenyl)amino)carbonyl)-(1,1’-biphenyl)-2-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzamido Group: This step involves the reaction of benzoyl chloride with an amine to form the benzamido group.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through the reaction of the benzamido compound with a sulfonyl chloride.
Coupling with Biphenyl Carboxylic Acid: The final step involves the coupling of the benzamido-sulfonyl compound with biphenyl-2-carboxylic acid under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2’-(((4-((Benzamido)sulfonyl)phenyl)amino)carbonyl)-(1,1’-biphenyl)-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or sulfonic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamido-sulfonyl derivatives.
Scientific Research Applications
2’-(((4-((Benzamido)sulfonyl)phenyl)amino)carbonyl)-(1,1’-biphenyl)-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2’-(((4-((Benzamido)sulfonyl)phenyl)amino)carbonyl)-(1,1’-biphenyl)-2-carboxylic acid involves its interaction with specific molecular targets. The benzamido and sulfonyl groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The biphenyl carboxylic acid moiety can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Phthalanilic acid, 4’- (acetylsulfamoyl)-
- N1-Acetyl-N4-phthalylsulfanilamide
- N- (o-Carboxybenzoyl)sulfacetamide
Uniqueness
Compared to similar compounds, 2’-(((4-((Benzamido)sulfonyl)phenyl)amino)carbonyl)-(1,1’-biphenyl)-2-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzamido and sulfonyl groups, along with the biphenyl carboxylic acid moiety, allows for versatile applications in various fields.
Properties
CAS No. |
160986-43-6 |
|---|---|
Molecular Formula |
C27H20N2O6S |
Molecular Weight |
500.5 g/mol |
IUPAC Name |
2-[2-[[4-(benzoylsulfamoyl)phenyl]carbamoyl]phenyl]benzoic acid |
InChI |
InChI=1S/C27H20N2O6S/c30-25(18-8-2-1-3-9-18)29-36(34,35)20-16-14-19(15-17-20)28-26(31)23-12-6-4-10-21(23)22-11-5-7-13-24(22)27(32)33/h1-17H,(H,28,31)(H,29,30)(H,32,33) |
InChI Key |
YJVZZPMHMCRGJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=CC=C4C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


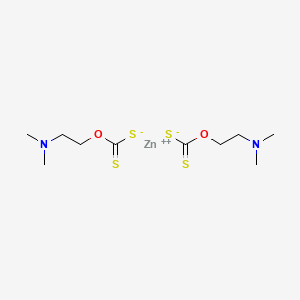
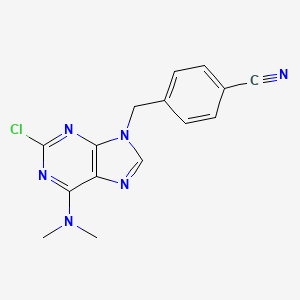
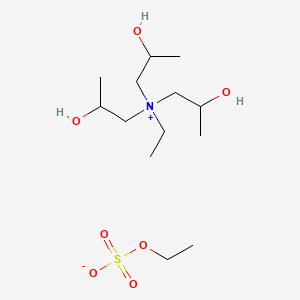





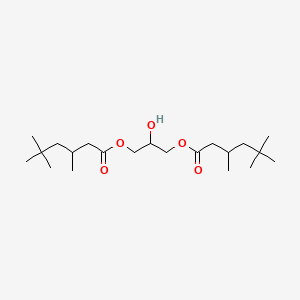
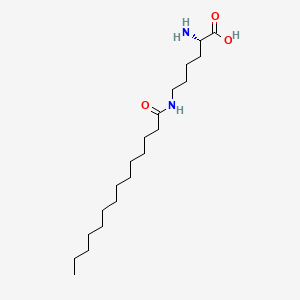
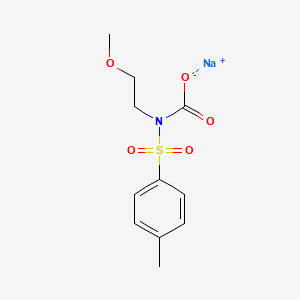
![potassium;2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-8-sulfonate;2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-8-sulfonic acid](/img/structure/B12677124.png)
